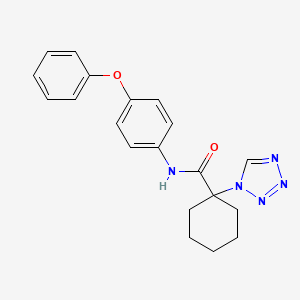

N-(4-phenoxyphenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide

CAS No.:

Cat. No.: VC14807952

Molecular Formula: C20H21N5O2

Molecular Weight: 363.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H21N5O2 |

|---|---|

| Molecular Weight | 363.4 g/mol |

| IUPAC Name | N-(4-phenoxyphenyl)-1-(tetrazol-1-yl)cyclohexane-1-carboxamide |

| Standard InChI | InChI=1S/C20H21N5O2/c26-19(20(13-5-2-6-14-20)25-15-21-23-24-25)22-16-9-11-18(12-10-16)27-17-7-3-1-4-8-17/h1,3-4,7-12,15H,2,5-6,13-14H2,(H,22,26) |

| Standard InChI Key | YAFTVQBARXTZSF-UHFFFAOYSA-N |

| Canonical SMILES | C1CCC(CC1)(C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3)N4C=NN=N4 |

Introduction

N-(4-phenoxyphenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is a synthetic organic compound that may belong to a class of molecules with potential applications in medicinal chemistry, materials science, or other fields. Its structure suggests it contains:

-

A phenoxyphenyl group, which often contributes to hydrophobic interactions and potential biological activity.

-

A tetrazole ring, commonly found in bioactive compounds due to its ability to mimic carboxylic acids and its role in hydrogen bonding.

-

A cyclohexanecarboxamide moiety, which may influence the compound's solubility and binding characteristics.

Synthesis

The synthesis of such compounds typically involves:

-

Formation of the tetrazole ring: This is often achieved through cyclization reactions involving azides and nitriles.

-

Attachment of the phenoxyphenyl group: This may involve nucleophilic aromatic substitution or coupling reactions.

-

Cyclohexanecarboxamide formation: Likely achieved through amidation reactions.

Potential Applications

Based on its structure, potential applications could include:

-

Pharmaceuticals: Tetrazole-containing compounds are often explored for their bioactivity, including roles as enzyme inhibitors or receptor agonists/antagonists.

-

Materials Science: The combination of aromatic and heterocyclic groups may make it suitable for use in polymers or advanced materials.

Research Findings (Hypothetical)

If experimental data were available, this section would include:

-

Spectroscopic Characterization: Data from NMR, IR, and MS to confirm the molecular structure.

-

Biological Activity: Results from assays testing its efficacy against specific targets (e.g., enzymes or pathogens).

-

Computational Studies: Molecular docking or dynamic simulations predicting its interactions with biological targets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume